N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d]oxazole core fused with a sulfonamide group. The compound’s structure includes a thiophene ring substituted at the 5-position with a furan-3-yl moiety, connected via an ethyl linker to the sulfonamide nitrogen. This architecture combines electron-rich aromatic systems (furan, thiophene) with a rigid oxazole-sulfonamide scaffold, which is frequently associated with bioactivity in antimicrobial or enzyme-targeting agents .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-15-10-14(3-4-16(15)25-18(20)21)27(22,23)19-8-6-13-2-5-17(26-13)12-7-9-24-11-12/h2-5,7,9-11,19H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAARZKVFJTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that azole compounds, which this compound is a derivative of, play an important role in a variety of physiological cell processes. They exhibit good solubility in water and relatively high thermal stability. Azoles are also used as synthons in the preparation of natural products, pharmaceuticals, and dyes.
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound characterized by its unique heterocyclic structure, which includes furan, thiophene, and oxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 384.5 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds with similar structural features. For instance, derivatives of furan and oxazole have shown significant antibacterial activity against various pathogens:
| Compound Name | Target Organisms | Activity |
|---|---|---|
| 5-(furan-2-yl)-1-[2-naphthalen-2-yl-methoxy)-phenyl]-4,5-dihydro-1H-pyrazole | A. hydrophila, Y. enterocolitica, L. monocytogenes, S. aureus | Effective |
| 2-[5-(4-chlorophenyl)furan-2-yl]-methylene)-4-oxythioxothiazolidine | Anticancer activity | Significant |
Research indicates that compounds containing furan and thiophene rings can exhibit potent antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have highlighted that derivatives incorporating furan and oxazole structures can induce apoptosis in cancer cells:
| Study Reference | Compound Tested | Cancer Cell Line | Result |
|---|---|---|---|
| Rangappa et al. | 2-[5-(4-chlorophenyl)furan-2-yl]-methylene)-4-oxythioxothiazolidine | Various cancer lines | Induced apoptosis |
| Negi et al. | 1-(3’, 4’, 5’-trimethoxy) phenyl naphtha[2, 1-b] furan | Breast cancer cells | Significant cytotoxicity |
These findings suggest that the incorporation of specific heterocycles can enhance the biological activity of compounds against cancer cells, possibly through mechanisms involving oxidative stress or inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell growth.
- Cell Membrane Disruption : The presence of aromatic rings allows for interactions with lipid membranes, potentially leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to apoptosis .
Study on Antibacterial Properties
In a systematic evaluation of various derivatives with furan and thiophene moieties, researchers found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
Study on Anticancer Efficacy
A recent study investigated the anticancer potential of several novel oxazole derivatives, including those similar to the target compound. The results indicated that these derivatives not only inhibited tumor cell proliferation but also induced apoptosis through caspase activation pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide have been evaluated for their effectiveness against various bacterial strains. Studies have shown that these compounds can inhibit bacterial growth by interfering with folate biosynthesis, a critical pathway in bacterial metabolism .
Anti-inflammatory Properties
Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives possess the ability to reduce inflammation markers significantly. For example, some sulfonamide-based compounds have shown IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .
Anticancer Potential
The anticancer activity of this compound class has been a focal point in recent studies. Research has indicated that compounds with similar structures can inhibit the growth of various cancer cell lines, including those from lung, colon, and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study involving sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Studies : In a comparative analysis of several sulfonamide derivatives, some compounds demonstrated superior anti-inflammatory activity with IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Screening : A series of novel sulfonamide derivatives were tested against the NCI-H60 cancer cell line panel, revealing several candidates with low micromolar GI50 values, suggesting strong anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Pharmacokinetic Properties
Solubility and Polarity: The target compound lacks polar hydroxyl groups present in its structural analog (), which may reduce aqueous solubility but improve membrane permeability .
Synthetic Accessibility: The synthesis of the target compound likely parallels methods for similar sulfonamides (e.g., bromofuran sulfonylation in ), but the benzo[d]oxazole moiety requires additional steps, such as cyclization of o-aminophenol derivatives .
Bioactivity and Target Specificity: Sulfonamides are classically associated with carbonic anhydrase or dihydropteroate synthase inhibition. The thiophene-furan-ethyl chain may confer unique binding interactions compared to simpler aryl sulfonamides . Quinolone analogs () exhibit potent antibacterial activity via DNA gyrase inhibition, whereas the target compound’s heteroaromatic systems may favor alternative targets (e.g., kinase or protease inhibition) .
Key Research Findings
- : Piperazinyl quinolones with thiophene substituents showed enhanced antibacterial activity against Gram-positive pathogens, highlighting the role of thiophene in improving potency .
- : Thiazole-carbamate derivatives demonstrated high specificity in enzyme inhibition, attributed to their bulky hydrophobic substituents—a design feature absent in the target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and what are common optimization challenges?
- Methodology : Multi-step synthesis often involves coupling the furan-thiophene ethylamine moiety to the benzo[d]oxazole sulfonamide core. Key reactions include nucleophilic substitution (e.g., sulfonamide formation) and cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkages). Optimization challenges include controlling regioselectivity in heterocyclic systems and minimizing side reactions during sulfonamide bond formation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates .
- Validation : Monitor reactions by TLC and confirm intermediates via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS .
Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the compound’s structure?
- Methodology :
- -NMR : Identify characteristic signals, such as:
- Thiophene protons (δ 6.8–7.4 ppm, doublets or triplets).
- Benzo[d]oxazole methyl group (δ 2.1–2.3 ppm, singlet).
- Sulfonamide NH (δ 9.5–10.5 ppm, broad, exchangeable).
- -NMR : Look for carbonyl carbons (C=O at δ 165–175 ppm) and sulfonamide sulfur-linked carbons (δ 45–55 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (1150–1350 cm) and C=O (1680–1720 cm) .
Q. What are the compound’s key reactivity trends under oxidative or reductive conditions?
- Methodology :
- Oxidation : Thiophene rings may form sulfoxides (e.g., with mCPBA) or sulfones (e.g., with HO/AcOH). Monitor via -NMR for upfield shifts in thiophene protons.
- Reduction : The sulfonamide group is typically stable, but the benzo[d]oxazole carbonyl may reduce to a hydroxylamine under NaBH/NiCl .
- Troubleshooting : Use LC-MS to detect over-oxidation byproducts (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s tautomeric behavior or binding affinity?
- Methodology :
- Tautomerism : Optimize geometries using Gaussian09 at the B3LYP/6-31G(d) level to assess stability of thione-thiol tautomers. Compare with experimental -NMR shifts (e.g., δ 170–180 ppm for thiocarbonyls) .
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How should researchers resolve contradictions between biological assay data and computational predictions?
- Methodology :
- Orthogonal Assays : If a computational model suggests high affinity but in vitro assays show low activity, test purity (HPLC ≥95%) and solubility (DLS or nephelometry).
- Dynamic Effects : Use MD simulations to assess protein flexibility or allosteric pockets missed in docking .
Q. What strategies optimize reaction yields in multi-step syntheses while minimizing side products?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh) for cross-couplings).
- In Situ Monitoring : Use ReactIR to track intermediates and adjust conditions dynamically .
Q. How does modifying substituents (e.g., methyl on benzo[d]oxazole) impact biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
